molecular formula C7H7Br2NO B8794059 3,5-Dibromo-2,6-dimethylpyridin-4-ol

3,5-Dibromo-2,6-dimethylpyridin-4-ol

Cat. No.: B8794059
M. Wt: 280.94 g/mol
InChI Key: XOZPAKAYGQIDBT-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dimethylpyridin-4-ol is a halogenated and alkylated pyridine derivative characterized by bromine atoms at the 3- and 5-positions, methyl groups at the 2- and 6-positions, and a hydroxyl group at the 4-position. This substitution pattern confers unique electronic and steric properties. Bromine, as an electron-withdrawing group, reduces electron density on the aromatic ring, while methyl groups (electron-donating) and the hydroxyl group (polar, hydrogen-bonding) introduce competing effects.

Synthesis likely involves bromination of a pre-functionalized pyridine precursor. For example, bromination of 2,6-dimethylpyridin-4-ol under controlled conditions could yield the target compound, analogous to methods used for dibromo-trimethylphenylquinol derivatives . Experimental data on its physical properties (e.g., melting point, solubility) are scarce in available literature, necessitating extrapolation from structurally related compounds.

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Alkyl/Hydroxyl Groups

The substituent type and position significantly alter pyridine derivatives’ properties. Key comparisons include:

Compound Substituents Key Effects
3,5-Dibromo-2,6-dimethylpyridin-4-ol Br (3,5), CH₃ (2,6), OH (4) High molecular weight; Br increases density, OH enhances polarity
2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol Cl (2,5), I (4), CH₂OH (6) Iodo group increases steric bulk; hydroxymethyl enhances hydrophilicity
3,5-Diamino-2,4,6-trinitropyridine NH₂ (3,5), NO₂ (2,4,6) Nitro groups shorten C—N bonds; high density (2.2 g/cm³)
  • Bromine vs. Chlorine/Iodine: Bromine’s moderate electronegativity and polarizability balance electron withdrawal and steric effects.
  • Methyl vs. Hydroxymethyl : Methyl groups enhance lipophilicity, whereas hydroxymethyl () introduces hydrogen-bonding capacity, improving aqueous solubility .

Positional Effects on Electronic Structure

Substituent positions dictate resonance and inductive effects:

  • 2,6-Dimethyl substitution : Methyl groups at ortho positions donate electrons, counteracting bromine’s electron withdrawal. This may reduce ring strain compared to nitro-substituted analogs (e.g., ’s nitropyridines, where 2,6-nitro groups shorten C—N bonds) .

Functional Group Influence

  • Hydroxyl Group : The 4-OH group enables hydrogen bonding, increasing solubility in polar solvents. This contrasts with nitro groups (), which prioritize density and stability over solubility .
  • Bromine vs. Nitro : Bromine offers less electron withdrawal than nitro groups but avoids the extreme sensitivity seen in high-energy nitropyridines .

Physical and Chemical Properties

  • Melting Points: reports a dibromo-trimethylphenylquinol derivative with a melting point of 395–398°C, attributed to extensive halogenation and aromatic stacking . The target compound’s melting point is likely lower due to fewer substituents and hydroxyl-group disruption of symmetry.
  • Density: While nitro-substituted pyridines achieve densities >2 g/cm³ (e.g., 3,5-diamino-2,4,6-trinitropyridine at 2.2 g/cm³) , brominated analogs like the target compound may have lower densities (~1.8–2.0 g/cm³ estimated) due to bromine’s lower density than nitro groups.

Reactivity and Stability

  • Bromination Sites : The 3,5-bromo positions may hinder further electrophilic substitution, directing reactions to the 4-OH or methyl-adjacent positions.
  • Thermal Stability : Methyl and hydroxyl groups likely improve thermal stability compared to nitro derivatives, which are prone to decomposition under heat .

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

3,5-dibromo-2,6-dimethyl-1H-pyridin-4-one

InChI

InChI=1S/C7H7Br2NO/c1-3-5(8)7(11)6(9)4(2)10-3/h1-2H3,(H,10,11)

InChI Key

XOZPAKAYGQIDBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(N1)C)Br)Br

Origin of Product

United States

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